

Spectroscopic Profile of 1,3-Dioxan-2-one: A Technical Guide

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Compound of Interest

Compound Name: 1,3-Dioxan-2-one

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **1,3-Dioxan-2-one** (CAS No. 2453-03-4), a heterocyclic organic compound of interest in various chemical and pharmaceutical research domains. This document presents its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, complete with detailed experimental protocols and a visual workflow for spectroscopic analysis.

Spectroscopic Data

The following sections summarize the key spectroscopic data for **1,3-Dioxan-2-one**, presented in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of **1,3-Dioxan-2-one**. The proton (^1H) and carbon-13 (^{13}C) NMR data are presented below.

Table 1: ^1H NMR Spectroscopic Data for **1,3-Dioxan-2-one**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
4.45	Triplet	5.8	O-CH ₂ (4H)
2.14	Quintet	5.8	C-CH ₂ -C (2H)

Solvent: CDCl₃, Reference: TMS

Table 2: ¹³C NMR Spectroscopic Data for **1,3-Dioxan-2-one**

Chemical Shift (δ) ppm	Assignment
148.6	C=O (Carbonyl)
67.5	O-CH ₂
21.5	C-CH ₂ -C

Solvent: CDCl₃, Reference: TMS

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in **1,3-Dioxan-2-one**. The major absorption bands are detailed in the table below.

Table 3: Infrared (IR) Spectroscopic Data for **1,3-Dioxan-2-one**

Wavenumber (cm ⁻¹)	Intensity	Assignment
2970	Medium	C-H Stretch
1740	Strong	C=O Stretch (Carbonyl)
1230	Strong	C-O Stretch
1080	Strong	C-O Stretch
930	Medium	C-C Stretch

Sample Preparation: Liquid Film

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming its molecular weight and offering insights into its structure.

Table 4: Mass Spectrometry Data for **1,3-Dioxan-2-one**

m/z	Relative Intensity (%)	Assignment
102	15	[M] ⁺ (Molecular Ion)
58	100	[M - CO ₂] ⁺
42	40	[C ₃ H ₆] ⁺
28	60	[C ₂ H ₄] ⁺

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

- **Instrumentation:** A high-resolution NMR spectrometer (e.g., Bruker Avance series) operating at a proton frequency of 90 MHz and a carbon-13 frequency of 22.63 MHz.
- **Sample Preparation:** A small amount of **1,3-Dioxan-2-one** was dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
- **Data Acquisition for ¹H NMR:** The sample was placed in a 5 mm NMR tube. The spectrum was acquired at room temperature with a sufficient number of scans to achieve a good signal-to-noise ratio. A pulse angle of 45° and a relaxation delay of 1.0 second were used.

- Data Acquisition for ^{13}C NMR: The ^{13}C NMR spectrum was recorded using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A sufficient number of scans were averaged to obtain a clear spectrum.

Infrared (IR) Spectroscopy

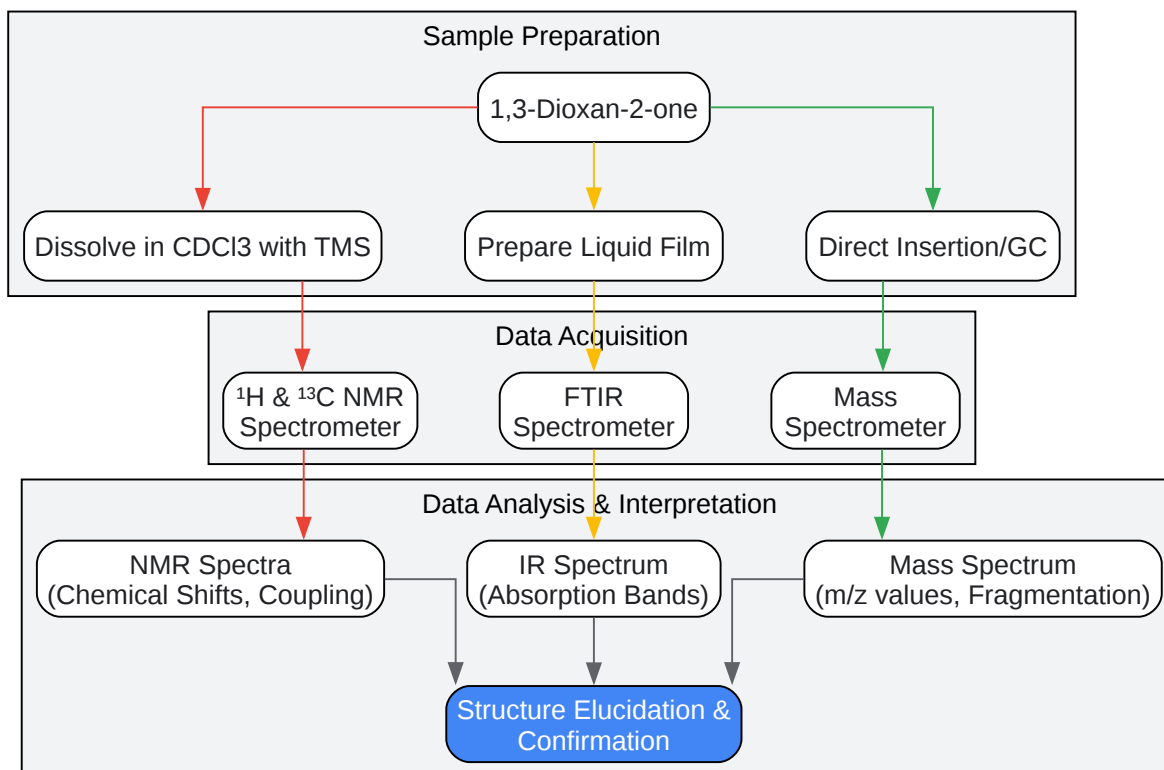
- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum Two).
- Sample Preparation: A drop of neat **1,3-Dioxan-2-one** was placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin liquid film.
- Data Acquisition: The spectrum was recorded in the mid-IR range ($4000\text{--}400\text{ cm}^{-1}$) by co-adding multiple scans to improve the signal-to-noise ratio. A background spectrum of the clean salt plates was recorded and subtracted from the sample spectrum.

Mass Spectrometry

- Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source and a quadrupole mass analyzer.
- Sample Introduction: A small amount of the sample was introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography.
- Ionization: The sample was bombarded with electrons at an energy of 70 eV to induce ionization and fragmentation.
- Mass Analysis: The resulting ions were separated based on their mass-to-charge ratio (m/z) by the quadrupole analyzer and detected.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like **1,3-Dioxan-2-one**.



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Spectroscopic Analysis Workflow

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